molecular formula C11H14O3 B13016915 4-Isopropyl-3-methoxybenzoic acid

4-Isopropyl-3-methoxybenzoic acid

Cat. No.: B13016915
M. Wt: 194.23 g/mol
InChI Key: VXVVGKRRQNSMLE-UHFFFAOYSA-N
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Description

4-Isopropyl-3-methoxybenzoic acid (syn. 3-methoxycumic acid) is a substituted benzoic acid derivative with the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol. It is characterized by a methoxy group (-OCH₃) at the 3-position and an isopropyl group (-CH(CH₃)₂) at the 4-position of the benzene ring (Figure 1).

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

3-methoxy-4-propan-2-ylbenzoic acid

InChI

InChI=1S/C11H14O3/c1-7(2)9-5-4-8(11(12)13)6-10(9)14-3/h4-7H,1-3H3,(H,12,13)

InChI Key

VXVVGKRRQNSMLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1)C(=O)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Isopropyl-3-methoxybenzoic acid typically involves a Friedel-Crafts alkylation reaction. One common method includes the reaction of methyl 3,5-dimethoxybenzoate with isopropanol in the presence of a sulfuric acid solution and chlorosulfonic acid. The reaction proceeds through the conversion of methyl 3,5-dimethoxybenzoate to 3,5-dimethoxybenzoic acid, followed by alkylation with isopropanol to yield 4-Isopropyl-3-methoxybenzoic acid .

Industrial Production Methods

Industrial production methods for 4-Isopropyl-3-methoxybenzoic acid often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic conditions. For example, reaction with methanol in the presence of sulfuric acid yields the corresponding methyl ester:

Reaction:
4-Isopropyl-3-methoxybenzoic acid + MeOH → Methyl 4-isopropyl-3-methoxybenzoate

Conditions:

  • Catalyst: H₂SO₄ (concentrated)

  • Temperature: Reflux (60–80°C)

  • Yield: >90% (typical for Fischer esterification)

Mechanism:

  • Protonation of the carbonyl oxygen enhances electrophilicity.

  • Nucleophilic attack by methanol forms a tetrahedral intermediate.

  • Elimination of water regenerates the carbonyl group, forming the ester .

Reduction of the Carboxylic Acid Group

The carboxylic acid can be reduced to a primary alcohol using borane (BH₃/THF):

Reaction:
4-Isopropyl-3-methoxybenzoic acid → 4-Isopropyl-3-methoxybenzyl alcohol

Conditions:

  • Reagent: BH₃/THF (1:3 molar ratio)

  • Temperature: Room temperature (25°C)

  • Yield: 85–92%

Notes:

  • BH₃ selectively reduces carboxylic acids without affecting methoxy or isopropyl groups.

  • LiAlH₄ is less preferred due to safety concerns and over-reduction risks .

Oxidative Demethylation of the Methoxy Group

The methoxy group undergoes oxidative demethylation under enzymatic or acidic conditions, forming a dihydroxybenzoic acid derivative:

Reaction:
4-Isopropyl-3-methoxybenzoic acid → 3,4-Dihydroxy-4-isopropylbenzoic acid

Conditions:

  • Enzymatic: CYP199A4 (cytochrome P450 enzyme) in bacterial systems .

    • Rate: ~560 nmol·nmol-P450⁻¹·min⁻¹ .

  • Chemical: HBr (48% aqueous) at 120°C .

    • Yield: ~75% .

Mechanism:
Enzymatic oxidation involves hydroxylation at the methoxy carbon, followed by elimination of formaldehyde. Acidic conditions promote protonation and SN2 displacement by water .

Electrophilic Aromatic Substitution

The aromatic ring undergoes substitution at positions activated by the methoxy group. The isopropyl group directs electrophiles to the ortho and para positions relative to itself:

Example Reaction (Nitration):
4-Isopropyl-3-methoxybenzoic acid → 4-Isopropyl-3-methoxy-5-nitrobenzoic acid

Conditions:

  • Reagent: HNO₃/H₂SO₄ (nitrating mixture)

  • Temperature: 0–5°C

  • Yield: ~60%

Regioselectivity:

  • Methoxy group activates the ortho and para positions.

  • Isopropyl group sterically hinders the ortho position, favoring para substitution .

Decarboxylation

Thermal decarboxylation occurs under basic conditions, producing a toluene derivative:

Reaction:
4-Isopropyl-3-methoxybenzoic acid → 3-Methoxy-4-isopropyltoluene + CO₂

Conditions:

  • Base: NaOH (aqueous)

  • Temperature: 200–250°C

  • Yield: ~70%

Mechanism:
Deprotonation forms a resonance-stabilized carboxylate, which loses CO₂ to generate a benzyl anion. Protonation yields the final product .

Biocatalytic Modifications

CYP199A4 catalyzes hydroxylation and desaturation of alkyl-substituted benzoic acids:

Observed Products:

  • Hydroxylation: 4-Isopropyl-3-methoxybenzoic acid → 4-(1-Hydroxyisopropyl)-3-methoxybenzoic acid.

  • Desaturation: Formation of a conjugated diene via β-hydrogen elimination .

Kinetic Data:

SubstrateBinding Affinity (Kd, μM)Turnover Rate (min⁻¹)
4-Isopropylbenzoic acid0.15120
4-Methoxybenzoic acid0.08560

Data from CYP199A4 studies .

Mechanistic and Structural Insights

  • Steric Effects: The isopropyl group hinders reactions at the 4-position, favoring substitutions at the 5- or 6-positions .

  • Electronic Effects: Methoxy group enhances ring electron density, accelerating electrophilic substitution but stabilizing against oxidation .

  • Enzymatic Selectivity: CYP199A4 preferentially oxidizes para-substituted benzoic acids due to active-site geometry .

Scientific Research Applications

While comprehensive data tables and case studies for 4-Isopropyl-3-methoxybenzoic acid are not available in the search results, here's what is known about the compound and its related applications:

About 4-Isopropyl-3-methoxybenzoic acid

  • IUPAC Name 3-methoxy-4-propan-2-ylbenzoic acid or 3-isopropyl-4-methoxybenzoic acid .
  • It is a white solid .

Potential Applications & Research

Due to the limited information, the applications below refer to related compounds and research areas that may be relevant to 4-Isopropyl-3-methoxybenzoic acid:

  • Photostabilizers: Tin complexes of 4-methoxybenzoic acid have potential as photostabilizers for poly(vinyl chloride) . Tests showed that the tin complexes of 4-methoxybenzoic acid can reduce the impact of irradiation on PVC films .
  • Pharmaceutical Research: Isoxazoles with benzoic acid substituents are being studied for their potential as allosteric RORγt inverse agonists .
  • Research & Development: AK Scientific, Inc. sells 4-Isopropyl-3-methoxybenzoic acid for research and development purposes only, specifically for use by or under the supervision of a technically qualified individual .
  • Synthesis: 4-Isopropyl-3-methoxybenzoic acid can be synthesized in the lab. For example, one study reported a 79% yield of 4-isopropyl-3-methoxybenzoic acid (also known as 3-methoxycumic acid) .

Safety Information

  • Hazard Statements: According to its safety data sheet, 4-Isopropyl-3-methoxybenzoic acid can cause skin and serious eye irritation. It may also cause respiratory irritation .
  • Precautionary statements: When handling this chemical, avoid breathing dust, fumes, gas, mist, vapors, or spray .

Mechanism of Action

The mechanism of action of 4-Isopropyl-3-methoxybenzoic acid involves its interaction with various molecular targets and pathways. The methoxy group enhances the electron density of the benzene ring, making it more reactive towards electrophilic substitution reactions. This reactivity is crucial for its role in organic synthesis and potential biological activities .

Comparison with Similar Compounds

Positional Isomers: 4-Methoxy-3-isopropylbenzoic Acid

A positional isomer of the target compound, 4-methoxy-3-isopropylbenzoic acid (CAS 33537-78-9), shares the same molecular formula (C₁₁H₁₄O₃) but differs in substituent placement (methoxy at 4-position, isopropyl at 3-position).

  • Polarity: Methoxy at the 4-position may reduce steric hindrance compared to the 3-position.
  • Acidity: Electron-donating groups (e.g., methoxy) ortho to the carboxylic acid can increase acidity slightly, but this depends on substituent proximity .

4-Isopropylbenzoic Acid (Cumic Acid)

4-Isopropylbenzoic acid (CAS 536-66-3), lacking the methoxy group, has the formula C₁₀H₁₂O₂ (MW: 164.20 g/mol). Key differences include:

  • Solubility: The absence of a methoxy group reduces polarity, likely decreasing water solubility compared to the target compound.
  • Acidity: The carboxylic acid pKa is expected to be higher (less acidic) due to the electron-donating isopropyl group and lack of electron-withdrawing methoxy .

4-Isopropoxy-3-methylbenzoic Acid

4-Isopropoxy-3-methylbenzoic acid (CAS 856165-81-6, C₁₁H₁₄O₃ ) replaces the methoxy group with an isopropoxy (-OCH(CH₃)₂) and adds a methyl group at the 3-position. Structural differences impact:

  • Steric Effects: The bulkier isopropoxy group may hinder reactivity at the benzene ring.
  • Hydrophobicity: Increased alkyl substitution enhances lipophilicity .

Ester Derivatives: Methyl 4-Isopropyl-3-methoxybenzoate

The methyl ester derivative of the target compound (synthesized in ) shows quantitative yield under diazomethane treatment. Esters generally exhibit:

  • Lower Melting Points: Due to reduced hydrogen bonding.
  • Enhanced Volatility: Making them suitable for gas chromatography analysis .

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Spectral or Synthetic Data
4-Isopropyl-3-methoxybenzoic acid C₁₁H₁₄O₃ 194.23 3-OCH₃, 4-CH(CH₃)₂ ¹H/¹³C NMR in CDCl₃; 79% synthesis yield
4-Methoxy-3-isopropylbenzoic acid C₁₁H₁₄O₃ 194.23 4-OCH₃, 3-CH(CH₃)₂ No data in evidence
4-Isopropylbenzoic acid C₁₀H₁₂O₂ 164.20 4-CH(CH₃)₂ Synonyms listed; no spectral data
4-Isopropoxy-3-methylbenzoic acid C₁₁H₁₄O₃ 194.23 3-CH₃, 4-OCH(CH₃)₂ No synthesis or spectral data
Methyl 4-isopropyl-3-methoxybenzoate C₁₂H₁₆O₃ 208.25 3-OCH₃, 4-CH(CH₃)₂, COOCH₃ Quantitative esterification yield

Research Findings and Limitations

  • Synthetic Efficiency: The target compound’s synthesis is optimized (79% yield), but data for isomers/analogs are sparse .
  • Substituent Effects: Methoxy groups enhance acidity and polarity, while alkyl groups (isopropyl, methyl) increase hydrophobicity.

Biological Activity

4-Isopropyl-3-methoxybenzoic acid is a benzoic acid derivative known for its diverse biological activities. This compound has garnered attention in various fields, including pharmaceuticals and biochemistry, due to its interaction with biological systems and potential therapeutic applications. This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activity associated with 4-isopropyl-3-methoxybenzoic acid.

Chemical Structure and Properties

4-Isopropyl-3-methoxybenzoic acid features an isopropyl group at the para position relative to the carboxylic acid and a methoxy group at the meta position. This unique structure influences its binding affinity and reactivity with various biological targets.

1. Enzymatic Interactions

Recent studies have highlighted the role of cytochrome P450 enzymes, particularly CYP199A4, in the metabolism of 4-isopropyl-3-methoxybenzoic acid. The enzyme demonstrates selective oxidation capabilities, favoring hydroxylation at specific positions on the aromatic ring. For instance, CYP199A4 exhibits high turnover rates when metabolizing substrates with para-substituted alkyl groups, indicating that 4-isopropyl-3-methoxybenzoic acid could serve as a substrate for selective oxidative reactions .

2. Antioxidant Activity

Research indicates that derivatives of methoxybenzoic acids, including 4-isopropyl-3-methoxybenzoic acid, possess significant antioxidant properties. In vitro assays have shown that these compounds can scavenge free radicals effectively, which is crucial for mitigating oxidative stress in biological systems. This property suggests potential applications in preventing oxidative damage in various diseases .

3. Antimicrobial Properties

The antimicrobial efficacy of 4-isopropyl-3-methoxybenzoic acid has been evaluated against several bacterial and fungal strains. Studies demonstrate that this compound exhibits inhibitory effects on microbial growth, making it a candidate for developing new antimicrobial agents .

4. Cytotoxic Effects

In cell-based assays, 4-isopropyl-3-methoxybenzoic acid has shown cytotoxic effects against cancer cell lines. The compound appears to induce apoptosis and inhibit cell proliferation, suggesting its potential as an anticancer agent. The mechanisms underlying these effects may involve the modulation of apoptotic pathways and interference with cellular signaling .

Case Study 1: Enzymatic Activity

A study examining the interaction of various benzoic acid derivatives with CYP199A4 found that 4-isopropyl-3-methoxybenzoic acid was preferentially oxidized at the isopropyl group, leading to specific hydroxylated metabolites. This selective metabolism underscores the compound's potential utility in biocatalysis and synthetic organic chemistry .

Case Study 2: Antioxidant Efficacy

In a comparative analysis of antioxidant activities among various methoxybenzoic acids, 4-isopropyl-3-methoxybenzoic acid demonstrated superior radical-scavenging capabilities. The study employed DPPH (2,2-diphenyl-1-picrylhydrazyl) assays to quantify antioxidant potential, revealing that this compound could effectively reduce oxidative stress markers in vitro .

Data Table: Summary of Biological Activities

Activity Description Reference
Enzymatic InteractionMetabolized by CYP199A4; selective oxidation at isopropyl group
Antioxidant ActivityEffective scavenging of free radicals; potential protective effects
Antimicrobial PropertiesInhibitory effects on bacterial and fungal growth
Cytotoxic EffectsInduces apoptosis in cancer cell lines; inhibits proliferation

Q & A

Q. What computational tools predict the physicochemical properties of 4-isopropyl-3-methoxybenzoic acid?

  • Methodological Answer : Use ChemDraw for logP and pKa predictions. Molecular dynamics simulations (e.g., GROMACS) model solubility and aggregation behavior. Validate predictions with experimental HPLC retention times and shake-flask solubility tests .

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